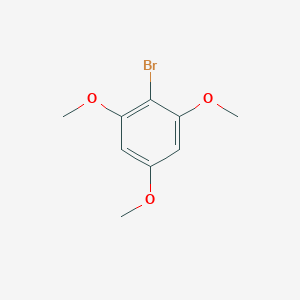

2-Bromo-1,3,5-trimethoxybenzene

Descripción general

Descripción

2-Bromo-1,3,5-trimethoxybenzene is an organic compound with the molecular formula C9H11BrO3. It is a brominated derivative of 1,3,5-trimethoxybenzene and is characterized by the presence of three methoxy groups (-OCH3) and one bromine atom attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Bromo-1,3,5-trimethoxybenzene can be synthesized through several methods. One common approach involves the bromination of 1,3,5-trimethoxybenzene using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is typically carried out in an organic solvent like chloroform or carbon tetrachloride at room temperature .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process .

Análisis De Reacciones Químicas

Types of Reactions

2-Bromo-1,3,5-trimethoxybenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The bromine atom can be reduced to form 1,3,5-trimethoxybenzene.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium amide (NaNH2) or thiourea can be used in substitution reactions, typically in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Substitution Reactions: Products include various substituted benzene derivatives depending on the nucleophile used.

Oxidation Reactions: Products include aldehydes and carboxylic acids.

Reduction Reactions: The primary product is 1,3,5-trimethoxybenzene.

Aplicaciones Científicas De Investigación

Structural Characteristics

- Molecular Weight : 247.09 g/mol

- Functional Groups : Three methoxy groups and one bromine atom

- Reactivity : The presence of bromine and methoxy groups enhances its reactivity in nucleophilic substitution reactions.

Organic Synthesis

2-Bromo-1,3,5-trimethoxybenzene serves as an important intermediate in the synthesis of complex organic molecules. Its structure allows for further functionalization through nucleophilic substitution reactions, making it a valuable building block for creating diverse chemical entities .

Biological Studies

The compound is utilized in biological research to study enzyme-catalyzed reactions and as a probe in biochemical assays. Its ability to interact with various biological targets makes it significant for understanding metabolic pathways and enzyme mechanisms .

Pharmaceutical Development

Research indicates potential pharmacological properties for this compound, making it a candidate for drug development. It is often investigated as a precursor in synthesizing pharmaceutical compounds that may exhibit therapeutic effects .

Environmental Chemistry

In environmental studies, this compound has been explored as a derivatizing agent for quantifying free halogens (like chlorine and bromine) in aqueous systems. Its high water solubility and reactivity facilitate monitoring of these disinfectants in drinking water and wastewater treatment processes .

Case Study 1: Environmental Monitoring

A study demonstrated the efficacy of using this compound as a probe to quantify residual free halogens in chlorinated waters. The compound reacted rapidly with free chlorine and bromine to form stable products that could be quantified using liquid chromatography techniques. This application highlights its utility in ensuring water safety by monitoring disinfectant levels effectively .

Case Study 2: Pharmaceutical Synthesis

In pharmaceutical research, the compound has been utilized as an intermediate for synthesizing novel anti-cancer agents. By leveraging its reactivity towards nucleophiles, researchers successfully introduced various functional groups that enhanced biological activity against cancer cell lines .

Mecanismo De Acción

The mechanism of action of 2-Bromo-1,3,5-trimethoxybenzene involves its interaction with specific molecular targets and pathways. For example, in substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring and form new bonds . In oxidation reactions, the methoxy groups are susceptible to attack by oxidizing agents, leading to the formation of aldehydes or carboxylic acids .

Comparación Con Compuestos Similares

Similar Compounds

1-Bromo-2,4,6-trimethoxybenzene: Similar structure but with different bromine substitution pattern.

1,3,5-Trimethoxybenzene: Lacks the bromine atom, making it less reactive in certain substitution reactions.

2-Bromo-1,3,5-trichlorobenzene: Contains chlorine atoms instead of methoxy groups, leading to different reactivity and applications.

Uniqueness

2-Bromo-1,3,5-trimethoxybenzene is unique due to the presence of both bromine and methoxy groups, which confer distinct reactivity and versatility in chemical reactions. Its ability to undergo various substitution, oxidation, and reduction reactions makes it a valuable compound in synthetic chemistry and industrial applications .

Actividad Biológica

2-Bromo-1,3,5-trimethoxybenzene is an aromatic compound characterized by the presence of three methoxy groups and a bromine atom. Its unique structure makes it a valuable intermediate in organic synthesis and a subject of interest in biological research. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound (C_10H_13BrO_3) is synthesized through bromination of 1,3,5-trimethoxybenzene. The methoxy groups enhance the compound's reactivity and solubility in organic solvents, facilitating its use in various chemical reactions and biological assays .

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several factors:

- Nucleophilic Substitution : The bromine atom provides a reactive site for nucleophilic substitution reactions, which can lead to the formation of biologically active derivatives.

- Complex Formation : The compound can form complexes with metal ions, potentially enhancing its biological activity through coordination chemistry.

- Quenching Activity : It has been noted for its ability to quench free halogens like chlorine and bromine, which may play a role in disinfection processes .

Biological Studies and Findings

Research has demonstrated various biological activities associated with this compound:

- Antioxidant Activity : Studies indicate that compounds with similar structures exhibit antioxidant properties, which can protect cells from oxidative stress. This suggests potential applications in preventing oxidative damage in diseases such as cancer .

- Antimicrobial Properties : Some derivatives of trimethoxybenzene compounds have shown antimicrobial activity against various pathogens. This property could be further explored in developing new antimicrobial agents .

- Cytotoxic Effects : Research has indicated that certain brominated compounds can exhibit cytotoxic effects on cancer cell lines. This raises the possibility of using this compound as a lead compound for anticancer drug development .

Case Studies

Several studies have highlighted the biological significance of this compound:

- Study on Antioxidant Activity : A study evaluated the antioxidant capacity of various trimethoxybenzene derivatives. It was found that modifications at the bromine site significantly affected their ability to scavenge free radicals, indicating that this compound could be optimized for enhanced antioxidant activity .

- Anticancer Research : In vitro studies on cancer cell lines demonstrated that brominated trimethoxybenzenes could induce apoptosis. The mechanisms involved were linked to mitochondrial dysfunction and increased oxidative stress within the cells .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

2-bromo-1,3,5-trimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO3/c1-11-6-4-7(12-2)9(10)8(5-6)13-3/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPWYNWSOQOXOPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4061547 | |

| Record name | 2-Bromo-1,3,5-trimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1131-40-4 | |

| Record name | 2-Bromo-1,3,5-trimethoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1131-40-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 2-bromo-1,3,5-trimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001131404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1131-40-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151970 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 2-bromo-1,3,5-trimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Bromo-1,3,5-trimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-1,3,5-trimethoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.150 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Q1: What is the key finding of the research paper regarding 2-Bromo-1,3,5-trimethoxybenzene?

A1: The research investigates the impact of bromine proximity on the bromination reaction of this compound. By studying primary hydrogen isotope effects, the authors aimed to elucidate the mechanism and influence of steric and electronic factors on the reaction pathway. [] This type of investigation is crucial for understanding how the presence of substituents like bromine can direct further chemical modifications on aromatic rings.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.